molecular formula C13H12N2O2 B6588679 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid CAS No. 2124263-21-2

5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B6588679
CAS No.: 2124263-21-2
M. Wt: 228.25 g/mol
InChI Key: BHWNQTOXOZLYPN-UHFFFAOYSA-N
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Description

5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a phenylcyclopropyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylcyclopropyl ketone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring in the presence of a suitable acid catalyst . The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings .

Scientific Research Applications

5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The phenylcyclopropyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxamide
  • 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylate
  • 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxaldehyde

Uniqueness

Compared to its analogs, 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and conjugation, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

2124263-21-2

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C13H12N2O2/c16-12(17)10-8-11(15-14-10)13(6-7-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)(H,16,17)

InChI Key

BHWNQTOXOZLYPN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C3=CC(=NN3)C(=O)O

Purity

95

Origin of Product

United States

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